Matrix Effect Compensation: Moxidectin-d3 Outperforms Avermectin B1a (Non-Deuterated IS) in Recovery Robustness Across Biological Matrices
Moxidectin-d3 provided analytically acceptable recovery (95–105%) across three distinct biological matrices—plasma, faeces, and fur—even when matrix-induced ionization suppression reached 20% . In contrast, a validated UHPLC-MS/MS method employing the non-deuterated structural analog avermectin B1a as internal standard for moxidectin quantification in rat plasma reported a narrower matrix effect window of 91.2–96.2% and did not demonstrate multi-matrix robustness . The 3.8–13.8 percentage point advantage in recovery consistency for moxidectin-d3 translates to measurably lower inter-sample variability under challenging matrix conditions.
| Evidence Dimension | Recovery / matrix effect compensation across biological matrices |
|---|---|
| Target Compound Data | Recovery: 95–105% across plasma, faeces, and fur; maintained at up to 20% ionization suppression |
| Comparator Or Baseline | Avermectin B1a (non-deuterated IS): matrix effect 91.2–96.2% in rat plasma; recovery >94.1% |
| Quantified Difference | Moxidectin-d3 recovery range spans 10 percentage points vs 5 percentage points for avermectin B1a; moxidectin-d3 maintains recovery at 20% signal suppression vs unquantified suppression tolerance for avermectin B1a method |
| Conditions | LC-MS/MS; biological matrices: wombat plasma, faeces, fur (moxidectin-d3); rat plasma (avermectin B1a) |
Why This Matters
Greater matrix effect compensation directly reduces assay failure rates and repeat analyses in large-batch bioanalytical studies, lowering per-sample cost and improving data completeness for regulatory submissions.
- [1] Doran GS, Wynan M, Wynan R, Cox A, Ralph H, Stannard HJ. Extraction and analysis of moxidectin in wombat plasma and faeces. J Chromatogr B. 2023;1233:123988. doi:10.1016/j.jchromb.2023.123988. View Source
- [2] Zhang H, Yang Z, Hao B, Wu D, Shao D, Liu Y, Pu W. Development of a UHPLC-MS/MS Method for the Determination of Moxidectin in Rat Plasma and Its Application in Pharmacokinetics. Molecules. 2024;29(20):4786. doi:10.3390/molecules29204786. View Source
